(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol is a heterocyclic compound that features a bromine atom, an imidazo[1,2-a]pyridine core, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of (3-Bromoimidazo[1,2-a]pyridin-5-yl)aldehyde or (3-Bromoimidazo[1,2-a]pyridin-5-yl)carboxylic acid.
Reduction: Formation of (3-Hydroxyimidazo[1,2-a]pyridin-5-yl)methanol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the bromine and methanol groups, making it less reactive in certain chemical reactions.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the methanol group, affecting its solubility and reactivity.
(3-Hydroxyimidazo[1,2-a]pyridin-5-yl)methanol: Similar but with a hydroxyl group instead of a bromine atom, leading to different chemical properties.
Uniqueness
(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which confer distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(3-bromoimidazo[1,2-a]pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-4,12H,5H2 |
InChI Key |
IIPAHPRWBXNUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.